REACTION_CXSMILES
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O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH:13]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH2:14][S:15]([CH3:18])(=[O:17])=[O:16].O.NN>C(O)C>[NH2:3][CH2:12][CH:13]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:24])([CH3:23])[CH3:25])[CH2:14][S:15]([CH3:18])(=[O:17])=[O:16] |f:1.2|
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Name
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tert-butyl [1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(methylsulfonyl)propan-2-yl]carbamate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(CS(=O)(=O)C)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
15.7 g
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was heated to reflux
|
Type
|
WAIT
|
Details
|
After two hours
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Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified via chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC(CS(=O)(=O)C)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |